Adipaldehyde
Overview
Description
Adipaldehyde, also known as hexanedial, is an organic compound with the chemical formula C6H10O2. It is a colorless liquid that is typically encountered as an aqueous solution due to its high reactivity, similar to other dialdehydes. This compound is characterized by its two aldehyde functional groups, making it a valuable precursor in various chemical processes .
Mechanism of Action
Adipaldehyde, also known as Hexanedial, is an organic compound with the formula (CH2)4(CHO)2 . It is a colorless oil that is usually encountered as an aqueous solution due to its high reactivity . This compound has attracted interest as a precursor to nylon-related polymers
Target of Action
Similar compounds like glutaraldehyde are known to interact strongly with the bacterial cell wall .
Mode of Action
It can be inferred from related compounds that it likely interacts with proteins and enzymes . The high reactivity of this compound suggests that it may form covalent bonds with these biological molecules, altering their structure and function.
Biochemical Pathways
It is known that the compound can be produced by double hydroformylation of 1,3-butadiene . It has also been prepared by oxidation of 1,6-hexanediol with pyridinium chlorochromate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adipaldehyde can be synthesized through several methods:
Double Hydroformylation of 1,3-Butadiene: This method involves the hydroformylation of 1,3-butadiene using rhodium-based catalysts.
Oxidation of 1,6-Hexanediol: this compound can also be prepared by oxidizing 1,6-hexanediol using pyridinium chlorochromate as the oxidizing agent.
Ozonization of Cyclohexene: This method involves the ozonization of cyclohexene using ozone as the oxidant, followed by a reduction reaction using zinc powder under nitrogen gas protection.
Industrial Production Methods: The industrial production of this compound often involves the oxidation of hexane or the oxidation-reduction reaction of hexene. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Adipaldehyde undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to adipic acid using heteropolyacids as catalysts.
Reduction: this compound can be reduced to hexanediol using suitable reducing agents.
Substitution: this compound can react with amines to form N-substituted perhydroazepines, which are significant in organic synthesis.
Common Reagents and Conditions:
Oxidizing Agents: Pyridinium chlorochromate, ozone, and heteropolyacids.
Reducing Agents: Zinc powder, hydrogen gas.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products:
Adipic Acid: Produced through oxidation.
Hexanediol: Produced through reduction.
N-Substituted Perhydroazepines: Produced through substitution reactions with amines.
Scientific Research Applications
Adipaldehyde has a wide range of applications in scientific research:
Biology: this compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: It is used in the synthesis of compounds with potential therapeutic applications.
Industry: this compound is used as a crosslinking agent in the synthesis of polymers and resins.
Comparison with Similar Compounds
- Glutaraldehyde
- Succinaldehyde
- Malonaldehyde
Properties
IUPAC Name |
hexanedial | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-3-1-2-4-6-8/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHJEEQLYBKSAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=O)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147935 | |
Record name | Adipic dialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10147935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-21-5 | |
Record name | Hexanedial | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adipic dialdehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adipic dialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10147935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adipaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.731 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ADIPALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W2N7U6ZHE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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